molecular formula C22H17F4N7O B2839775 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 923512-55-4

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2839775
CAS No.: 923512-55-4
M. Wt: 471.42
InChI Key: TXDGVLYMSINQQC-UHFFFAOYSA-N
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Description

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as the M-CSF receptor [https://patents.google.com/patent/WO2014147072A1/]. This compound is a critical research tool for investigating the tumor microenvironment, as signaling through CSF1R is essential for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which often play a pro-tumorigenic role. By selectively inhibiting CSF1R, this molecule facilitates the study of TAM depletion and reprogramming in various cancer models, including glioblastoma, breast cancer, and others, to assess impacts on tumor growth and metastasis [https://pubmed.ncbi.nlm.nih.gov/26089784/]. Beyond oncology, its application extends to models of inflammatory and autoimmune diseases, such as rheumatoid arthritis, where CSF1R-dependent osteoclasts and macrophages are key drivers of pathology. The research value of this inhibitor lies in its high selectivity, which enables the precise dissection of the CSF1R signaling pathway in complex biological systems, making it an invaluable compound for developing novel therapeutic strategies in immuno-oncology and inflammation.

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGVLYMSINQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound

Mode of Action

It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels. This suggests that this compound might interact with its targets in a similar manner, leading to changes in protein levels that could affect cellular functions.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cell lines. This suggests that this compound might affect similar pathways, leading to downstream effects on cell proliferation and differentiation.

Result of Action

Similar compounds have been found to inhibit cell proliferation and affect the cell cycle. This suggests that this compound might have similar effects, potentially leading to a decrease in cell proliferation and alterations in the cell cycle.

Biological Activity

The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic derivative that incorporates a triazolopyrimidine moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following characteristics:

  • Molecular Formula : C23H29FN6O4S
  • Molecular Weight : 504.58 g/mol
  • IUPAC Name : (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in treating cancer and other diseases.

Anticancer Activity

Research has demonstrated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interacts with key signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activation of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth.
  • Case Study : In vitro studies revealed that compounds structurally similar to this derivative exhibited cytotoxic effects against cervical and breast cancer cell lines. One specific study reported an EC50 value of 20 nM against T. cruzi, indicating potent antiproliferative activity .
CompoundCell LineEC50 (nM)Mechanism
Compound 1HCC19377EGFR inhibition
Compound 2HeLa11Akt and Erk1/2 inhibition
Compound 3T. cruzi20Proteasome inhibition

Pharmacological Properties

The pharmacokinetics and dynamics of the compound have also been studied:

  • Stability : Triazolopyrimidine compounds generally exhibit higher stability when incubated with liver microsomes compared to other derivatives like imidazopyridines. This stability translates to better bioavailability in vivo .
  • Biochemical Pathways : The compound's action affects various biochemical pathways related to inflammation and cancer cell proliferation. It targets specific proteins involved in these pathways, leading to altered gene expression and cell signaling.

Scientific Research Applications

The compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that the compound can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent .
  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in cancer metabolism and survival, including thymidylate synthase and histone deacetylase (HDAC) .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • In Vitro Studies : In laboratory settings, the compound has demonstrated significant anticancer activity at lower doses with minimal toxicity in cell lines representing different types of cancer.
  • In Vivo Studies : Animal model studies have shown promising results regarding the pharmacokinetics and pharmacodynamics of this compound, emphasizing its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

A closely related analog, (4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CAS: 920225-66-7), replaces the 4-fluorophenyl group with a 4-methylphenyl substituent . Key differences include:

Property Target Compound (4-Fluorophenyl) Analog (4-Methylphenyl)
Electron Effects Electron-withdrawing (F) Electron-donating (CH₃)
Lipophilicity (LogP) Higher (F and CF₃ enhance LogP) Slightly lower
Metabolic Stability Improved (F resists oxidation) Moderate

The fluorine atom’s electronegativity may enhance binding affinity to polar enzyme pockets, whereas the methyl group could reduce steric hindrance but increase susceptibility to metabolic degradation.

Role of the Trifluoromethyl Group

The 4-(trifluoromethyl)phenyl methanone moiety is critical for:

  • Lipophilicity : The CF₃ group significantly increases LogP, improving membrane permeability .
  • Metabolic Resistance: Fluorinated groups are known to block cytochrome P450-mediated oxidation.

In contrast, analogs lacking the CF₃ group (e.g., with unsubstituted phenyl) would exhibit reduced bioavailability and shorter half-lives.

Comparison with Nitro-Substituted Heterocycles

Evidence from nitroimidazole and nitrofuryl derivatives highlights the importance of electron-withdrawing groups (e.g., nitro) in enhancing antimycobacterial activity . While the target compound lacks nitro groups, its 4-fluorophenyl and CF₃ substituents may similarly modulate electronic properties to optimize target engagement. For instance, fluorine’s electronegativity could mimic nitro groups in polar interactions, albeit with reduced redox reactivity.

Methodological Considerations in Similarity Assessment

Compound similarity evaluations depend on the chosen computational method:

  • Structural Fingerprints : May group the target compound with other triazolo-pyrimidine derivatives due to shared core structures.
  • Pharmacophore Models : Could emphasize differences in substituent electronic profiles (e.g., F vs. CH₃) .

For example, a Tanimoto coefficient-based analysis might classify the target and its 4-methylphenyl analog as highly similar, whereas a 3D pharmacophore model might highlight distinct electrostatic properties.

Hypothetical Activity and Physicochemical Profiles

Based on substituent trends:

Compound Type Expected Bioactivity Solubility Metabolic Stability
Target (4-Fluorophenyl) High binding affinity to kinases Moderate High
Analog (4-Methylphenyl) Moderate affinity, reduced selectivity Higher Moderate
Non-fluorinated Analog Low affinity (lack of H-bonding) High Low

Q & A

Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how can reaction yields be optimized?

  • Methodological Answer: Synthesis involves a multi-step process:

Triazole ring formation: Cyclization of precursor pyrimidine intermediates with azides under controlled temperatures (80–100°C) in solvents like DMF or DCM .

Piperazine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety, requiring palladium catalysts (e.g., Pd/C) and inert atmospheres .

Methanone linkage: Friedel-Crafts acylation or Ullmann-type coupling to introduce the trifluoromethylphenyl group, optimized with Lewis acids (e.g., AlCl₃) .
Yield Optimization:

  • Use high-purity starting materials (≥95% purity).
  • Monitor reaction progress via HPLC or TLC.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How does the compound’s structural configuration influence its solubility and stability in biological assays?

  • Methodological Answer:
  • Solubility: The trifluoromethyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Aqueous solubility is pH-dependent; buffered solutions (pH 6–8) are recommended for in vitro studies .
  • Stability:
  • Store lyophilized at -20°C under nitrogen to prevent hydrolysis of the triazole ring.
  • Degradation occurs under UV light; use amber vials for storage .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assign peaks for the triazole (δ 8.2–8.5 ppm) and piperazine (δ 3.2–3.8 ppm) protons. Fluorine NMR (¹⁹F) confirms CF₃ and fluorophenyl groups .
  • HRMS: Validate molecular weight (expected [M+H]⁺ ~567.15 Da) .
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to target enzymes (e.g., kinases)?

  • Methodological Answer:
  • Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets. The triazole ring mimics purine binding, while the trifluoromethylphenyl group stabilizes hydrophobic pockets .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-enzyme complexes .
  • Validation: Compare predicted ΔG values with experimental IC₅₀ data from kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Methodological Answer: Contradictions arise due to:
  • Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cell lines: Use isogenic models to minimize genetic variability.
  • Data normalization: Include positive controls (e.g., staurosporine for kinase inhibition) .
    Example:
StudyIC₅₀ (nM)Assay TypeCell Line
A 12 ± 2FluorescentHeLa
B 45 ± 8LuminescentHEK293

Q. How to design in vivo pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration?

  • Methodological Answer:
  • Animal models: Administer 10 mg/kg (IV) to Sprague-Dawley rats.
  • Sample collection: Plasma and brain homogenates at 0.5, 2, 6, 12, 24 h post-dose.
  • Analytical method: LC-MS/MS quantification (LOQ: 1 ng/mL).
  • BBB metrics: Calculate brain/plasma ratio (Kp) and unbound fraction (fu,brain) using PBPK modeling .

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